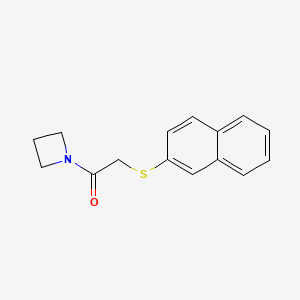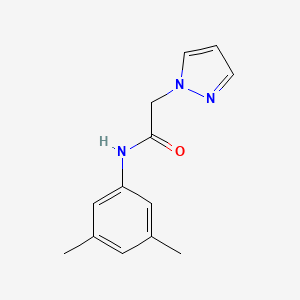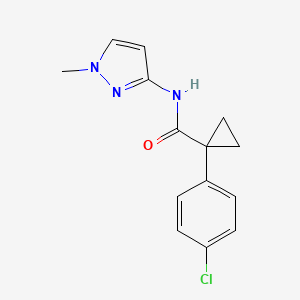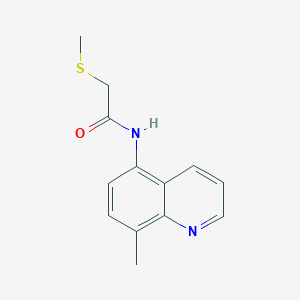![molecular formula C15H19N3O B7472570 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one is not fully understood, but it is believed to interact with cellular structures, such as mitochondria and proteins. This compound has been shown to selectively stain mitochondria in live cells, suggesting that it may interact with mitochondrial membranes. Additionally, it has been shown to bind to proteins, such as calmodulin, and inhibit their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to selectively stain mitochondria in live cells, it has also been shown to inhibit the activity of calmodulin, a calcium-binding protein involved in various cellular processes. This compound has also been shown to have neuroprotective effects in vitro and in vivo, suggesting its potential as a drug candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments is its ability to selectively stain mitochondria in live cells. This allows for real-time monitoring of mitochondrial function and dynamics. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for studying various cellular processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the exploration of its potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a tool for studying protein-protein interactions.
Métodos De Síntesis
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methylpiperidine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an imide intermediate, which is then reduced to the desired compound using a reducing agent. Other methods include the reaction of phthalic anhydride with 4-methylpiperidin-4-ol or the reaction of phthalic acid with 4-methylpiperidine in the presence of a dehydrating agent.
Aplicaciones Científicas De Investigación
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied extensively for its potential in various research applications. One of the most promising applications is its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively stain mitochondria in live cells and can be used to monitor mitochondrial function in real-time. Other applications include its use as a potential drug candidate for the treatment of neurodegenerative diseases and as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-8-17(9-7-12)11-18-15(19)14-5-3-2-4-13(14)10-16-18/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRBWVNJWNMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)




![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)

